3-Amino-3-(pyridin-2-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

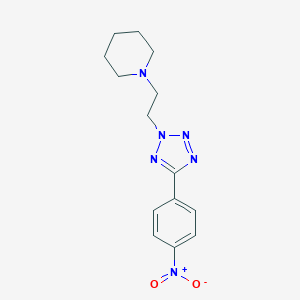

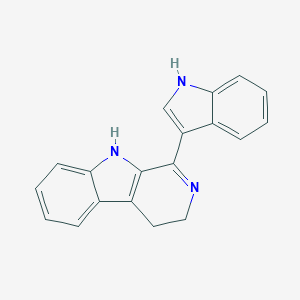

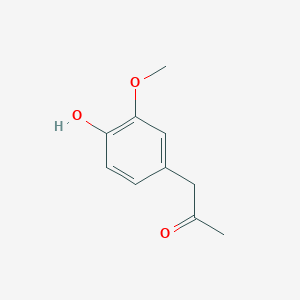

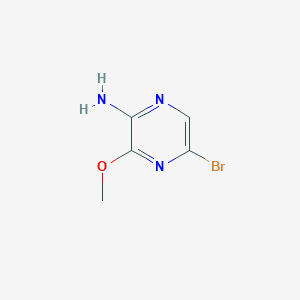

3-Amino-3-(pyridin-2-yl)propanoic acid, also known as 3-APPA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of the amino acid lysine and is commonly used in the synthesis of drugs and other compounds. Its structure is composed of a pyridine ring attached to an amide group, and it is a colorless solid at room temperature. 3-APPA has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis of β-Hydroxy-α-Amino Acid Derivatives

The compound serves as a key intermediate in the synthesis of various drug candidates. For instance, it has been used in the preparation of β-hydroxy-α-amino acids, which are critical for developing new pharmaceuticals. A notable study involved using recombinant d-threonine aldolase enzymes to catalyze the synthesis of chiral β-hydroxy-α-amino acids, demonstrating the compound's role in producing high-purity intermediates crucial for drug development (Goldberg et al., 2015).

Organic Synthesis and Catalysis

Research has shown the compound's utility in the one-step synthesis of complex organic structures. For example, its derivatives have been utilized in the synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine, indicating its versatility in facilitating the formation of a broad range of heterocyclic compounds (Harutyunyan et al., 2015).

Advanced Material Development

The compound's derivatives have been explored in the synthesis of trans-platinum(II) complexes, suggesting its potential in creating materials with specific applications, such as thermoactivatable anticancer agents. This research underscores the compound's role in developing novel therapeutic agents with tailored properties for cancer treatment (Cabrera et al., 2019).

Enzymatic Synthesis of Amino Acids

In another application, the compound has been involved in enzymatic processes for synthesizing amino acids, highlighting its importance in producing enantiopure compounds. Such processes have been applied to synthesize key intermediates for antidiabetic drugs, demonstrating the compound's utility in biocatalysis and pharmaceutical synthesis (Chen et al., 2011).

Analytical Chemistry Applications

Moreover, its derivatives have been used as ion-pairing reagents in the separation and determination of metal ions, showing its applicability in analytical chemistry for environmental and pharmaceutical analyses. This underscores the compound's utility in developing new analytical methods for detecting and quantifying metal ions in complex matrices (Belin & Gülaçar, 2005).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s structurally similar to dabigatran etexilate, a known inhibitor of thrombin . Therefore, it’s plausible that it may interact with similar targets.

Mode of Action

Given its structural similarity to dabigatran etexilate, it might interact with its targets in a similar manner .

Result of Action

It’s known to be used in the preparation of dabigatran etexilate derivatives .

properties

IUPAC Name |

3-amino-3-pyridin-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLGSNNEAOFFCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901090 |

Source

|

| Record name | NoName_147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)